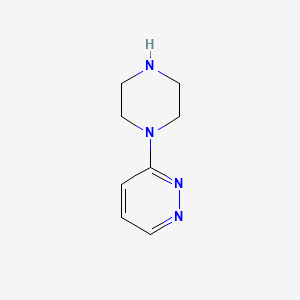

3-Piperazin-1-yl-pyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-piperazin-1-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c1-2-8(11-10-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPXOMNITKFHDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453950 | |

| Record name | 3-Piperazin-1-yl-pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51047-56-4 | |

| Record name | 3-Piperazin-1-yl-pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(piperazin-1-yl)pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 3-Piperazin-1-yl-pyridazine

An In-depth Technical Guide to the Synthesis and Characterization of 3-Piperazin-1-yl-pyridazine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive and in-depth exploration of the , a heterocyclic compound of significant interest in medicinal chemistry. The pyridazinone scaffold, particularly when functionalized with a piperazine moiety, is a recognized privileged structure in drug discovery, demonstrating a wide array of biological activities.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering a detailed narrative on a robust synthetic pathway, step-by-step experimental protocols, and a thorough guide to the analytical characterization of the title compound. The causality behind experimental choices is elucidated to provide a deeper understanding of the chemical transformations. All protocols are presented as self-validating systems, and key claims are substantiated with citations to authoritative sources.

Introduction: The Significance of the Piperazinyl-Pyridazinone Scaffold

The piperazine ring is a ubiquitous pharmacophore in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[4][5] When incorporated into the pyridazinone core, a versatile scaffold known for its broad biological activity, the resulting derivatives exhibit significant therapeutic potential across various domains, including oncology, inflammation, and cardiovascular and central nervous system (CNS) disorders.[1][2][3][4]

This compound (which exists in tautomeric equilibrium with 6-(1-Piperazinyl)-3-pyridazinol) serves as a crucial building block for the development of novel therapeutic agents.[1] Its structure presents multiple points for diversification, allowing for the fine-tuning of pharmacological activity. This guide provides the foundational knowledge required for the reliable synthesis and rigorous characterization of this high-value chemical entity.

A Validated Synthetic Pathway

A common and efficient method for the synthesis of this compound is a two-step process commencing with the commercially available 3,6-dichloropyridazine.[1][6][7] This route is advantageous due to its directness, relatively high yields, and the accessibility of starting materials.

Step 1: Nucleophilic Aromatic Substitution

The initial step involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. One of the chlorine atoms on the electron-deficient pyridazine ring is displaced by the secondary amine of piperazine to yield the intermediate, 3-chloro-6-(piperazin-1-yl)pyridazine.

Causality and Experimental Rationale: The reaction is typically performed in a protic solvent like ethanol under reflux conditions.[6][8][9] A crucial aspect of this protocol is the use of an excess of piperazine (typically 2.0-2.5 equivalents).[1][8] This serves a dual purpose: firstly, it drives the reaction towards completion according to Le Châtelier's principle; secondly, the excess piperazine acts as an inexpensive base to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the piperazine nucleophile and ensuring its availability.[8]

Step 2: Hydrolysis to the Final Product

The second step is the hydrolysis of the remaining chloro-substituent on the intermediate to yield the final pyridazinone product. This transformation can be achieved under either acidic or basic conditions.[1][6][8]

Causality and Experimental Rationale: Heating the intermediate in an acidic medium, such as a mixture of glacial acetic acid and water, facilitates the hydrolysis of the C-Cl bond to a C-OH group, which then tautomerizes to the more stable pyridazinone form.[1][6] Alternatively, refluxing in an aqueous solution of a base like sodium hydroxide also effectively drives the hydrolysis.[8] The choice between acidic or basic hydrolysis often depends on the stability of other functional groups in more complex derivatives and the ease of product purification.

Experimental Protocols & Data

Synthesis Workflow Diagram

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: A two-step synthetic workflow for this compound.

Detailed Synthesis Protocols

Protocol 3.2.1: Synthesis of 3-chloro-6-(piperazin-1-yl)pyridazine (Intermediate)

-

Materials:

-

3,6-Dichloropyridazine

-

Anhydrous Piperazine

-

Absolute Ethanol

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

-

Procedure:

-

In a 250 mL round-bottom flask, dissolve 3,6-dichloropyridazine (1.0 eq) in absolute ethanol (approx. 10 mL per gram of starting material).[8]

-

To this stirred solution, add anhydrous piperazine (2.5 eq).[8]

-

Heat the mixture to reflux using a heating mantle and maintain reflux for 4 hours.[6][8] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between dichloromethane and water.[1]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or recrystallization to afford pure 3-chloro-6-(piperazin-1-yl)pyridazine.[1]

-

Protocol 3.2.2: Synthesis of this compound (Final Product) via Acidic Hydrolysis

-

Materials:

-

3-chloro-6-(piperazin-1-yl)pyridazine

-

Glacial Acetic Acid

-

Saturated Sodium Bicarbonate solution

-

Dichloromethane

-

-

Procedure:

-

Dissolve the purified 3-chloro-6-(piperazin-1-yl)pyridazine (1.0 eq) from Step 1 in a mixture of glacial acetic acid and water.[6]

-

Heat the solution to reflux for 12-24 hours, monitoring by TLC until the starting material is consumed.[1][6]

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Carefully neutralize the resulting solid with a saturated solution of sodium bicarbonate until effervescence ceases.[1][6]

-

Extract the product with dichloromethane (3x).[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the final product.

-

Further purification can be achieved by recrystallization.[6]

-

Summary of Synthetic Data

| Step | Reaction | Key Reagents | Solvent | Conditions | Time (h) | Yield (%) |

| 1 | Nucleophilic Substitution | 3,6-Dichloropyridazine, Piperazine | Ethanol | Reflux | 4 | ~85-95[8] |

| 2 | Hydrolysis | 3-chloro-6-(piperazin-1-yl)pyridazine, Acetic Acid/H₂O | Acetic Acid/H₂O | Reflux | 12-24 | ~70-80[8] |

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.[1][7] The following techniques are standard for this purpose.

Characterization Workflow Diagram

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Piperazin-1-yl-pyridazine

Foreword: The Analytical Imperative for Heterocyclic Scaffolds

In the landscape of modern drug discovery and development, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, structures incorporating pyridazine and piperazine rings are of significant interest due to their versatile biological activities, which span oncology, neuroscience, and anti-inflammatory applications.[1] The compound 3-Piperazin-1-yl-pyridazine (CAS 51047-56-4) represents a foundational building block within this chemical space. Its utility lies in its bifunctional nature: the pyridazine ring offers a specific electronic and steric profile, while the piperazine moiety provides a handle for further chemical modification and can significantly influence pharmacokinetic properties.

The unambiguous structural confirmation and purity assessment of such intermediates are not mere procedural formalities; they are the cornerstones of reliable and reproducible scientific research. A failure to rigorously characterize these molecules can lead to flawed structure-activity relationship (SAR) studies and wasted resources. This guide provides a comprehensive, in-depth analysis of this compound using the three pillars of modern organic analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles and are designed to serve as a practical reference for researchers engaged in the synthesis and application of related compounds.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of nearly every atom in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin coupling), and their relative quantities (integration).

Experimental Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point, but for compounds containing N-H protons, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior. The labile N-H proton of the piperazine ring can exchange with residual protons in some solvents, leading to signal broadening or disappearance. DMSO-d₆ is a hydrogen bond acceptor, which slows this exchange process, allowing for the clear observation and integration of the N-H signal.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-6 | 8.80 - 8.70 | dd | J = 4.5, 1.5 | 1H | Pyridazine CH |

| H-5 | 7.70 - 7.60 | dd | J = 9.0, 4.5 | 1H | Pyridazine CH |

| H-4 | 7.15 - 7.05 | dd | J = 9.0, 1.5 | 1H | Pyridazine CH |

| H-β | 3.60 - 3.50 | t | J = 5.0 | 4H | Piperazine CH₂ (adjacent to pyridazine) |

| H-α | 2.95 - 2.85 | t | J = 5.0 | 4H | Piperazine CH₂ (adjacent to NH) |

| NH | 2.80 - 2.60 | s (broad) | - | 1H | Piperazine NH |

Interpretation and Field Insights:

-

Pyridazine Ring Protons (H-4, H-5, H-6): The protons on the pyridazine ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The two nitrogen atoms exert a strong deshielding effect, pushing these signals downfield compared to benzene. Based on data for unsubstituted pyridazine, the proton at the C-6 position (adjacent to both nitrogens) is the most deshielded[2]. The expected "doublet of doublets" (dd) splitting pattern arises from coupling to the other two non-equivalent protons on the ring.

-

Piperazine Ring Protons (H-α, H-β): The piperazine ring exhibits two distinct sets of methylene protons. The four protons on the carbons directly attached to the electron-withdrawing pyridazine ring (H-β) are more deshielded (δ ~3.55 ppm) than the four protons on the carbons adjacent to the secondary amine (H-α, δ ~2.90 ppm).[3][4] In a conformationally mobile system at room temperature, these protons appear as clean triplets due to coupling with their methylene neighbors.

-

Piperazine NH Proton: The secondary amine proton signal is often broad due to quadrupole effects from the adjacent ¹⁴N nucleus and potential chemical exchange. Its chemical shift can be highly dependent on concentration and temperature. A key validation step is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the N-H signal will disappear due to proton-deuterium exchange, confirming its assignment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 158.0 - 157.0 | C-3 | Carbon directly attached to two nitrogen atoms (pyridazine N2 and piperazine N1). Highly deshielded. |

| 149.0 - 148.0 | C-6 | Aromatic CH adjacent to N1 of the pyridazine ring. Deshielded by nitrogen. |

| 131.0 - 130.0 | C-5 | Aromatic CH. |

| 118.0 - 117.0 | C-4 | Aromatic CH, shielded relative to C-5 and C-6. |

| 48.0 - 47.0 | C-β | Piperazine CH₂ carbons attached to the pyridazine ring. |

| 45.0 - 44.0 | C-α | Piperazine CH₂ carbons adjacent to the NH group. |

Interpretation and Field Insights:

-

Pyridazine Ring Carbons: The chemical shifts are assigned based on established data for substituted pyridazines and piperazines.[3][5] The C-3 carbon, being directly attached to the piperazine nitrogen and part of the heterocyclic ring, is the most deshielded carbon. The aromatic CH carbons (C-4, C-5, C-6) appear in the typical range, with their specific shifts influenced by the proximity to the ring nitrogens.

-

Piperazine Ring Carbons: The two distinct methylene carbon environments of the piperazine ring are clearly resolved. As with the protons, the carbons closer to the pyridazine ring (C-β) are more deshielded than those adjacent to the amine (C-α).[3] A DEPT-135 experiment can be used to confirm these assignments, which would show the four aromatic CH carbons and the four aliphatic CH₂ carbons as positive signals, while the quaternary C-3 would be absent.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent technique for rapidly confirming the presence of key structural motifs.

Experimental Causality: Analysis can be performed on a solid sample using either a potassium bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its speed and simplicity, requiring no sample preparation other than ensuring good contact between the solid sample and the ATR crystal.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3350 - 3250 | Medium, Sharp | N-H Stretch | Secondary Amine (Piperazine) |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic (Pyridazine) |

| 2980 - 2800 | Medium | C-H Stretch | Aliphatic (Piperazine) |

| 1600 - 1550 | Strong | C=N / C=C Stretch | Aromatic Ring (Pyridazine) |

| 1350 - 1250 | Strong | C-N Stretch | Aryl-Amine (C₃-N) |

| 1150 - 1050 | Medium | C-N Stretch | Aliphatic Amine (Piperazine) |

Interpretation and Field Insights:

-

The most diagnostic peak is the N-H stretching vibration of the piperazine's secondary amine, expected in the 3350-3250 cm⁻¹ region.[6] Its presence is a strong confirmation of the piperazine moiety's integrity.

-

The spectrum will be characterized by aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the piperazine ring below 3000 cm⁻¹.

-

A series of strong bands in the 1600-1450 cm⁻¹ "fingerprint" region corresponds to the C=N and C=C stretching vibrations of the pyridazine ring.

-

The strong band anticipated around 1350-1250 cm⁻¹ is characteristic of the aryl-amine C-N bond, a key structural feature connecting the two heterocyclic rings.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

Experimental Causality: Electrospray Ionization (ESI) is the preferred method for this type of molecule. It is a soft ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺, allowing for unambiguous determination of the molecular weight. The analysis is performed in positive ion mode.

Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 165.1135 | [M+H]⁺ (Monoisotopic) |

| 164.1062 | [M]⁺ (Molecular Ion) |

Proposed Fragmentation Pathway:

Tandem MS (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, are essential for structural confirmation. The fragmentation of this compound is expected to be dominated by the cleavage of and within the piperazine ring, which is a known fragmentation pattern for piperazine derivatives.[7][8]

Caption: Proposed ESI-MS fragmentation pathway for this compound.

Interpretation and Field Insights:

-

Molecular Ion: The primary observation will be the protonated molecular ion [M+H]⁺ at m/z 165.1135. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₈H₁₃N₄) with high accuracy, providing definitive proof of the molecular formula.

-

Loss of Pyridazine: A common fragmentation pathway involves the cleavage of the C-N bond between the two rings, leading to the loss of the neutral pyridazine moiety (80 Da). This would result in a fragment ion corresponding to the protonated piperazine ring at m/z 85.08.

-

Piperazine Ring Opening: The piperazine ring itself can undergo characteristic fragmentation. A retro-Diels-Alder-type fragmentation is less likely here, but cleavage across the ring is common. The most characteristic fragmentation of phenylpiperazines involves cleavage of the C-N bonds within the piperazine ring, leading to common fragment ions at m/z 70 and 56.[8]

-

Loss of Piperazine: While less common, fragmentation could also occur where the piperazine ring is lost, leading to a fragment corresponding to the pyridazine radical cation at m/z 79.05.

Summary of Spectroscopic Data

This table provides a consolidated overview of the key analytical data for the structural verification of this compound.

| Technique | Parameter | Expected Value/Observation |

| HRMS (ESI+) | [M+H]⁺ | m/z 165.1135 (Calculated for C₈H₁₃N₄) |

| ¹H NMR | Pyridazine Protons | δ 8.8-7.0 ppm (3H, complex multiplets) |

| Piperazine Protons | δ 3.6-2.8 ppm (8H, two triplets) | |

| Amine Proton | δ 2.8-2.6 ppm (1H, broad singlet, D₂O exchangeable) | |

| ¹³C NMR | Aromatic Carbons | δ 158-117 ppm (4 signals) |

| Aliphatic Carbons | δ 48-44 ppm (2 signals) | |

| IR | N-H Stretch | ~3300 cm⁻¹ |

| C=N / C=C Stretch | ~1580 cm⁻¹ | |

| C-N Stretch (Aryl) | ~1300 cm⁻¹ |

Experimental Protocols

The following protocols are provided as a self-validating standard operating procedure for the analysis of this compound.

NMR Sample Preparation and Acquisition

-

Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated solvent (DMSO-d₆ is recommended).

-

Cap the tube and vortex gently until the sample is fully dissolved.

-

Insert the tube into the NMR spectrometer.

-

Acquire a ¹H spectrum, followed by a ¹³C{¹H} spectrum.

-

(Optional but Recommended) Acquire advanced spectra such as COSY, HSQC, and HMBC to definitively assign all proton and carbon signals and confirm connectivity.

-

(Validation) For N-H confirmation, remove the sample, add one drop of D₂O, shake, and re-acquire the ¹H spectrum. The N-H signal should disappear.

IR Spectroscopy (ATR)

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR stage.

-

Place a small amount of the solid sample onto the center of the crystal.

-

Apply pressure using the ATR press to ensure firm contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the crystal thoroughly after analysis.

Mass Spectrometry (ESI-MS)

-

Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of ~1-10 µg/mL using a mobile phase mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid is crucial for promoting protonation in positive ion mode.

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

(For Fragmentation) Set up a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 165.1) as the precursor and apply collision energy to induce fragmentation, recording the resulting product ion spectrum.

References

-

Yilmaz, F., et al. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

-

Wurm, F. R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2485–2495. Available at: [Link]

-

2a biotech. (n.d.). This compound. Available at: [Link]

-

Elguero, J., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(10), 787-90. Available at: [Link]

-

Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1116-1129. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available at: [Link]

-

Al-Zaydi, K. M., et al. (2018). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 23(11), 2942. Available at: [Link]

-

Czosseková, L., et al. (2022). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Available at: [Link]

-

Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Available at: [Link]

-

El-Emary, T. I. (2007). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. RACO. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and [Piperazine][SO3H]2[Cl]2[H2SO4]2. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pyridazine(289-80-5) 1H NMR [m.chemicalbook.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

Introduction: The Therapeutic Potential of the Pyridazinone Scaffold

An In-Depth Technical Guide to the Preliminary In Vitro Screening of 3-Piperazin-1-yl-pyridazine

The pyridazinone core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatility in generating compounds with a broad spectrum of pharmacological activities.[1][2] Derivatives of pyridazinone have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, analgesic, and cardiovascular agents.[1][2][3] The incorporation of a piperazine moiety, as in this compound, offers a key vector for chemical modification, allowing for the fine-tuning of physicochemical properties and biological target specificity.[3][4] While specific biological data for the unsubstituted this compound are not extensively documented, the established activities of its close analogues strongly suggest its value as a scaffold for novel therapeutic agent discovery.[1][5]

This guide, intended for researchers, scientists, and drug development professionals, outlines a structured, multi-tiered approach for the preliminary in vitro screening of this compound. The proposed cascade is designed to efficiently characterize its biological activity profile, identify potential mechanisms of action, and generate the foundational data required for lead optimization. The strategy emphasizes a logical progression from broad, foundational assays to more specific, target-oriented investigations, ensuring that resources are directed toward the most promising avenues of inquiry.

Tier 1: Foundational Screening - Establishing a Baseline Profile

The initial phase of screening is designed to answer fundamental questions about the compound's interaction with biological systems: Is it cytotoxic, and does it possess basic drug-like properties? Early assessment of these parameters is critical to de-risk the candidate and eliminate non-viable molecules before committing to more resource-intensive studies.[6][7]

Cytotoxicity and Cytostatic Activity Assessment

A primary step in evaluating any compound with potential anticancer activity is to determine its effect on cell viability and proliferation.[8][9] This establishes a therapeutic window and guides concentration selection for subsequent assays. We will utilize two standard colorimetric assays, the MTT and SRB assays, across a panel of relevant cancer cell lines.

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of viable cells.[10] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Cell Culture & Seeding: Culture selected cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) and a non-cancerous control line (e.g., HEK293) to ~80% confluency.[10][11] Trypsinize, count, and seed cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions.[8] Include vehicle controls (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂.[8]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).[9]

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Tissue of Origin | This compound IC₅₀ (µM) | Doxorubicin (Positive Control) IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.5 | 0.8 ± 0.1 |

| HCT-116 | Colon Carcinoma | 25.1 ± 3.2 | 1.1 ± 0.2 |

| A549 | Lung Carcinoma | 48.7 ± 5.6 | 1.5 ± 0.3 |

| HEK293 | Embryonic Kidney (Non-cancerous) | > 100 | 5.2 ± 0.7 |

Data are presented as mean ± standard deviation from three independent experiments.

Early ADME & Physicochemical Profiling

Favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties are essential for a compound's success in vivo.[12] Early in vitro ADME assays can flag liabilities such as poor stability or permeability, guiding medicinal chemistry efforts.[6][13]

Key In Vitro ADME Assays:

-

Metabolic Stability: Assessed by incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time via LC-MS/MS.[14] This predicts first-pass metabolism.

-

Aqueous Solubility: Determines the thermodynamic and kinetic solubility, which impacts absorption and formulation.

-

Cell Permeability (Caco-2 Assay): Uses a monolayer of Caco-2 cells to model intestinal absorption and identify if the compound is a substrate for efflux transporters like P-glycoprotein.[13]

-

Plasma Protein Binding: Measured by equilibrium dialysis or ultrafiltration to determine the fraction of compound bound to plasma proteins, which affects its distribution and availability.[12]

Data Presentation: Hypothetical Early ADME Profile

| Assay | Parameter | Result | Interpretation |

| Metabolic Stability | Human Liver Microsome Half-life (t½) | 45 min | Moderate stability, may require optimization |

| Aqueous Solubility | Thermodynamic Solubility (pH 7.4) | 75 µg/mL | Sufficient for initial in vitro assays |

| Permeability | Caco-2 (A→B) Papp | 15 x 10⁻⁶ cm/s | High permeability |

| Permeability | Efflux Ratio (B→A / A→B) | 1.2 | Not a significant P-gp substrate |

| Plasma Protein Binding | Human Plasma | 85% bound | Moderate binding |

Screening Cascade Workflow

The overall logic of the screening cascade is to use broad, high-throughput assays to filter compounds and guide more specific, hypothesis-driven experiments.

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Data Interpretation and Next Steps

The successful completion of this in vitro screening cascade will yield a rich dataset. The ideal candidate emerging from this preliminary screen would exhibit:

-

Potent cytotoxicity against cancer cell lines with a significant selectivity window over non-cancerous cells.

-

A favorable early ADME profile, suggesting drug-like potential.

-

A clearly defined molecular target with a potent IC₅₀ in a biochemical assay.

-

Confirmed target engagement and downstream pathway modulation in a cellular context.

Data from this comprehensive initial evaluation will provide a solid foundation for structure-activity relationship (SAR) studies, lead optimization, and progression to more complex in vitro models and subsequent in vivo efficacy studies.

References

- Benchchem. An In-depth Technical Guide to 3-piperazin-1-yl-1H-pyridazin-6-one: Synthesis, Biological Activity, and Therapeutic Potential.

- Benchchem. An In-depth Technical Guide to 3-piperazin-1-yl-1H-pyridazin-6-one Derivatives and Analogs: Synthesis, Biological Activity, and.

- Benchchem. Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.

- Charles River Laboratories. In Vitro ADME Assays and Services.

- Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.

- PharmaLegacy. In Vitro ADME Studies.

- Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.

- Concept Life Sciences. In Vitro ADME Assays.

- InfinixBio.

- Benchchem.

- NIH.

- Taylor & Francis Online.

- Scholars Research Library.

- Creative Diagnostics.

- International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.

- Benchchem. "3-piperazin-1-yl-1H-pyridazin-6-one" CAS number and molecular weight.

- ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- JOCPR.

- Labome. Receptor-Ligand Binding Assays.

- SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Asian Journal of Chemistry.

- BOC Sciences. Targeted Kinase Inhibitor Activity Screening.

- PubMed. Cytostatic activity of pyridazine derivatives. I. In vitro studies on 1-methoxyphenylpyridazine-6-ones.

- NCBI. Receptor Binding Assays for HTS and Drug Discovery.

- The Scientist.

- Creative Biolabs. Receptor Ligand Binding Assay.

- NIH. SIGMA RECEPTOR BINDING ASSAYS.

- Benchchem. An In-depth Technical Guide on the Core Properties of 3-piperazin-1-yl-1H-pyridazin-6-one.

- ResearchGate.

- MDPI. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines.

- Creative Diagnostics.

- PMC.

- PMC. Approaches To Studying Cellular Signaling: A Primer For Morphologists.

- Wikipedia. Cell signaling.

- Semantic Scholar.

- Reaction Biology.

Sources

- 1. benchchem.com [benchchem.com]

- 2. sarpublication.com [sarpublication.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 7. In Vitro ADME Assays [conceptlifesciences.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. ijprajournal.com [ijprajournal.com]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro ADME Studies: The Foundation of Preclinical Success - InfinixBio [infinixbio.com]

- 13. criver.com [criver.com]

- 14. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-Piperazin-1-yl-pyridazine

A Senior Application Scientist's Perspective on a Hypothetical Investigative Workflow

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Territory of a Privileged Scaffold

The pyridazinone core is a well-established and versatile scaffold in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities.[1][2][3] The incorporation of a piperazine moiety has often been a successful strategy to enhance biological efficacy, leading to compounds with potential applications in oncology, inflammation, and cardiovascular diseases.[2][4][5] However, the specific compound, 3-Piperazin-1-yl-pyridazine, remains largely uncharacterized in public-domain literature.[4] This guide, therefore, presents a comprehensive, albeit hypothetical, framework for a mechanism of action (MoA) study of this molecule. As a Senior Application Scientist, the following narrative is structured not as a rigid protocol but as a logical and adaptive investigative workflow, emphasizing the rationale behind each experimental choice and ensuring the generation of robust, self-validating data.

Part 1: Foundational Characterization and Hypothesis Generation

Before delving into complex cellular and molecular assays, a foundational understanding of the compound's basic properties and its effects on cell viability is paramount.

Physicochemical and In Vitro ADME Profiling

A prerequisite for any MoA study is the thorough characterization of the test compound. This initial phase ensures data quality and informs the design of subsequent experiments.

Table 1: Foundational Compound Characterization

| Parameter | Method | Rationale |

| Purity | HPLC-UV, LC-MS, ¹H NMR, ¹³C NMR | To confirm the identity and purity of the compound, ensuring that observed biological effects are not due to contaminants. |

| Solubility | Kinetic and thermodynamic solubility assays | To determine the optimal solvent and concentration range for in vitro assays and to anticipate potential formulation challenges. |

| Lipophilicity (LogP/LogD) | Shake-flask method or computational prediction | To predict membrane permeability and potential for non-specific binding. |

| Metabolic Stability | Incubation with liver microsomes or hepatocytes | To assess the compound's susceptibility to metabolism, which will influence its in vivo efficacy and guide the design of pharmacokinetic studies. |

| Plasma Protein Binding | Equilibrium dialysis or ultracentrifugation | To determine the fraction of unbound, pharmacologically active compound in circulation. |

Broad-Spectrum Phenotypic Screening

The initial exploration of a novel compound's biological activity should be broad to cast a wide net for potential therapeutic applications.

Experimental Protocol: High-Throughput Cell Viability Screening

-

Cell Line Selection: A panel of cancer cell lines representing different tissue origins (e.g., NCI-60 panel) and a selection of non-cancerous cell lines (e.g., fibroblasts, epithelial cells) should be chosen to assess both anti-proliferative activity and general cytotoxicity.

-

Assay Principle: Utilize a robust viability assay such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolically active cells.

-

Procedure:

-

Plate cells in 96- or 384-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., from 100 µM to 1 nM) for 72 hours.

-

Add the CellTiter-Glo® reagent and measure luminescence using a plate reader.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's potency and selectivity.

Rationale: This initial screen will identify if this compound possesses cytotoxic or cytostatic effects and whether these effects are selective for certain cell types. This data is crucial for generating an initial hypothesis about its potential therapeutic area (e.g., oncology).

Part 2: Target Identification and Engagement

Once a primary biological effect has been established, the next critical step is to identify the molecular target(s) through which the compound exerts its action.

In Silico Target Prediction

Computational methods can provide valuable starting points for target identification by comparing the structure of this compound to libraries of compounds with known targets.

Workflow:

-

Pharmacophore Modeling: Generate a 3D pharmacophore model of the compound.

-

Database Screening: Screen databases such as ChEMBL, BindingDB, and PubChem against the pharmacophore model to identify known protein targets of structurally similar compounds.

-

Target Prioritization: Prioritize potential targets based on the strength of the structural similarity and the relevance of the target to the observed phenotype.

Affinity-Based Proteomics

For an unbiased approach to target identification, affinity-based proteomics is a powerful tool.[6]

Experimental Protocol: Chemical Proteomics

-

Probe Synthesis: Synthesize a derivative of this compound functionalized with a linker and an affinity tag (e.g., biotin). A control probe with a structurally similar but inactive analog should also be synthesized.

-

Cell Lysate Incubation: Incubate the biotinylated probe with cell lysate from a sensitive cell line.

-

Affinity Purification: Use streptavidin-coated beads to pull down the probe and any interacting proteins.

-

Mass Spectrometry: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the proteins pulled down by the active probe to those from the control probe and no-probe conditions to identify specific binding partners.

Rationale: This method allows for the direct identification of proteins that physically interact with the compound, providing strong evidence for a direct molecular target.

Target Engagement Assays

Confirming that the compound engages the identified target in a cellular context is a critical validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein.

-

Procedure:

-

Treat intact cells with this compound or a vehicle control.

-

Heat aliquots of the treated cells to a range of temperatures.

-

Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Analyze the amount of the putative target protein remaining in the soluble fraction by Western blot or mass spectrometry.

-

-

Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct engagement.

Rationale: CETSA provides evidence of target engagement in a physiological setting, which is a crucial link between target identification and cellular activity.

Part 3: Pathway Analysis and Mechanistic Deep Dive

With a validated target in hand, the focus shifts to understanding the downstream consequences of target engagement.

Signaling Pathway Profiling

Based on the identity of the target, a focused investigation into the relevant signaling pathways is warranted. Given that many pyridazinone derivatives are known to inhibit protein kinases, we will proceed with this as a working hypothesis.[4][7]

Experimental Protocol: Phospho-Proteomic Analysis

-

Cell Treatment: Treat a sensitive cell line with this compound at its IC50 concentration for various time points.

-

Protein Extraction and Digestion: Extract proteins and digest them into peptides.

-

Phosphopeptide Enrichment: Use titanium dioxide or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides.

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify changes in protein phosphorylation.

-

Bioinformatic Analysis: Use pathway analysis software (e.g., Ingenuity Pathway Analysis, DAVID) to identify signaling pathways that are significantly altered by the compound treatment.

Rationale: This unbiased approach provides a global view of the signaling changes induced by the compound, helping to place the identified target within a broader biological context.

Diagram 1: Hypothetical Kinase Inhibition Workflow

Caption: Potential inhibition of the PI3K/Akt pathway. [2]

Part 4: Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for elucidating the mechanism of action of this compound. The proposed experiments are designed to be hypothesis-driven yet adaptable, allowing for the exploration of unexpected findings. The successful execution of this plan would provide a deep understanding of the compound's molecular target, its impact on cellular signaling, and its functional consequences.

Future work would involve validating the identified MoA in more complex in vitro models (e.g., 3D spheroids, organoids) and ultimately in vivo animal models of disease. This systematic approach, grounded in the principles of robust experimental design and data validation, is essential for the successful translation of a promising chemical scaffold into a novel therapeutic agent.

References

-

Chen, S. J. et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(14), 5037. Available at: [Link]

-

Broad Institute. Mechanism of Action: discover your small molecule's interactions and targets. Available at: [Link]

-

Chen, S. J. et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. ResearchGate. Available at: [Link]

-

SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available at: [Link]

-

ResearchGate. The mechanism of action and chemical synthesis of FDA newly approved drug molecules. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. sarpublication.com [sarpublication.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 7. benchchem.com [benchchem.com]

The Structure-Activity Relationship of 3-Piperazin-1-yl-pyridazine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 3-piperazin-1-yl-pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this fascinating class of compounds. We will delve into the nuanced effects of structural modifications on their biological activities, including but not limited to, anticancer, cardiovascular, and central nervous system targets. This document moves beyond a mere recitation of facts, offering insights into the causal relationships between chemical structure and pharmacological effect, grounded in experimental data and established scientific principles. Detailed experimental protocols and data visualizations are provided to empower researchers in their drug discovery and development endeavors.

Introduction: The this compound Core - A Scaffold of Therapeutic Promise

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[1] Its inherent physicochemical properties, including its dipole moment and hydrogen bonding capabilities, make it an attractive component for interacting with biological macromolecules.[2] The incorporation of a piperazine moiety at the 3-position of the pyridazine ring introduces a versatile linker that can be readily functionalized, allowing for the fine-tuning of a compound's pharmacological profile. The piperazine ring, with its two nitrogen atoms, often enhances aqueous solubility and provides crucial interaction points with biological targets.[3] This combination has given rise to a plethora of this compound analogs with a broad spectrum of therapeutic applications.[1]

This guide will systematically explore the SAR of these analogs, dissecting the contributions of the pyridazine core, the piperazine linker, and the substituents on the piperazine nitrogen to their overall biological activity.

Synthetic Strategies: Building the this compound Scaffold

A thorough understanding of the synthesis of these analogs is fundamental to exploring their SAR. The most common and versatile approach involves the nucleophilic aromatic substitution (SNAr) reaction on a di-substituted pyridazine precursor.

General Synthetic Workflow

A prevalent synthetic route commences with a di-halogenated pyridazine, typically 3,6-dichloropyridazine. The differential reactivity of the two chlorine atoms allows for a sequential substitution, providing a strategic handle for introducing diversity.

Experimental Protocol: Synthesis of 3-piperazin-1-yl-pyridazin-6-one

This protocol outlines a general two-step synthesis of the 3-piperazin-1-yl-pyridazin-6-one core, a common scaffold for many biologically active analogs.

Step 1: Nucleophilic Aromatic Substitution

-

Reaction Setup: In a round-bottom flask, dissolve 3,6-dichloropyridazine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Addition of Piperazine: Add an excess of piperazine (typically 2-3 equivalents) to the solution. The use of excess piperazine also acts as a base to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product, 3-chloro-6-(piperazin-1-yl)pyridazine, often precipitates and can be collected by filtration. The crude product can be purified by recrystallization from a suitable solvent.

Step 2: Hydrolysis to the Pyridazinone

-

Reaction Setup: Suspend the 3-chloro-6-(piperazin-1-yl)pyridazine (1 equivalent) in an acidic medium, such as glacial acetic acid or a mineral acid (e.g., HCl).

-

Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and carefully neutralize it with a base (e.g., saturated sodium bicarbonate solution) to precipitate the final product.

-

Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Caption: General synthetic workflow for 3-piperazin-1-yl-pyridazin-6-one.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs can be exquisitely modulated by structural modifications at three key positions: the pyridazine core, the piperazine linker, and the substituent at the N4 position of the piperazine.

Modifications of the Pyridazine Core

The pyridazine ring itself can be substituted to influence activity. For instance, in a series of acetylcholinesterase inhibitors, the introduction of a lipophilic group at the C-5 position of the pyridazine ring was found to be favorable for activity and selectivity.[4]

The Piperazine Linker: More Than Just a Connection

The piperazine moiety is not merely a passive linker. Its conformational flexibility and the basicity of its nitrogen atoms are crucial for receptor interaction. Modifications to the piperazine ring itself are less common but can impact the overall shape and rigidity of the molecule.

The N4-Substituent: A Major Determinant of Activity and Selectivity

The substituent on the distal nitrogen of the piperazine ring (N4) is arguably the most critical determinant of the biological activity and selectivity of these analogs.

Derivatives of this compound have shown significant potential as anticancer agents, often through the inhibition of key signaling pathways like PI3K/Akt. The nature of the N4-substituent plays a pivotal role in this activity.

Caption: Inhibition of the PI3K/Akt signaling pathway by pyridazinone analogs.[5][6][7][8][9]

SAR for Anticancer Activity:

-

Aryl and Heteroaryl Substituents: The introduction of substituted aryl or heteroaryl groups at the N4 position is a common strategy. The electronic properties and substitution pattern of these rings significantly impact potency. For example, in a series of pyridazinone-based diarylurea derivatives, compounds with electron-withdrawing groups on the terminal phenyl ring exhibited potent anticancer activity.

-

Kinase Inhibition: Many this compound analogs function as kinase inhibitors. The N4-substituent often occupies the ATP-binding pocket of the kinase, and its specific interactions determine the inhibitory potency and selectivity. For instance, certain derivatives have been developed as potent inhibitors of ALK5 and BCR-ABL kinases.[10][11]

Table 1: Anticancer Activity of Representative this compound Analogs

| Compound ID | N4-Substituent | Target Cell Line | IC50 (µM) | Reference |

| A | 4-Chlorophenyl | A549 (Lung) | 5.2 | [12] |

| B | 3-Trifluoromethylphenyl | HT-29 (Colon) | 2.8 | [13] |

| C | 2-Pyridyl | MCF-7 (Breast) | 7.5 | [14] |

Experimental Protocol: Sulforhodamine B (SRB) Assay for Anticancer Activity

This protocol provides a method for assessing the in vitro anticancer activity of test compounds.

-

Cell Culture: Plate cells (e.g., A549, MCF-7) in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 hours).

-

Cell Fixation: Discard the medium and fix the cells with cold trichloroacetic acid (TCA).

-

Staining: Wash the plates with water and stain the cells with Sulforhodamine B (SRB) solution.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization: Solubilize the bound dye with Tris base.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

The this compound scaffold is also prominent in the development of vasodilator agents. The N4-substituent is crucial for modulating this activity.

SAR for Vasodilator Activity:

-

Arylpiperazines: Arylpiperazine derivatives often exhibit significant vasorelaxant effects. The nature and position of substituents on the aryl ring can fine-tune the potency. For example, compounds with hydroxyl or methyl groups on the phenyl ring at the 6-position of the pyridazinone have shown superior activity.[1]

-

Mechanism of Action: The vasodilator effect of many of these compounds is mediated through the nitric oxide (NO) signaling pathway in vascular smooth muscle cells.

Table 2: Vasodilator Activity of Representative this compound Analogs

| Compound ID | N4-Substituent | EC50 (µM) | Reference |

| D | Phenyl | 0.225 | [1] |

| E | 4-Hydroxyphenyl | 0.0715 | [1] |

| F | 4-Methoxyphenyl | 1.204 | [15] |

Experimental Protocol: In Vitro Vasorelaxant Activity Assay

This protocol describes a method for evaluating the vasorelaxant effects of test compounds on isolated aortic rings.

-

Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings.

-

Organ Bath Setup: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Contraction Induction: Induce contraction of the aortic rings with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

-

Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of the test compounds to the organ bath.

-

Data Recording: Record the changes in tension using an isometric force transducer.

-

Data Analysis: Express the relaxation as a percentage of the pre-contracted tension and calculate the EC50 value.

The this compound scaffold has been explored for various CNS targets, including dopamine and muscarinic receptors, as well as acetylcholinesterase.

Dopamine D3/D4 Receptor Antagonism:

The 4-phenylpiperazine moiety is a well-established pharmacophore for targeting aminergic G-protein coupled receptors.[16] Analogs of this compound have been developed as selective dopamine D3 and D4 receptor antagonists, which are potential therapeutics for neurological disorders like schizophrenia.[16]

Caption: Key pharmacophoric features for dopamine receptor antagonism.

Acetylcholinesterase (AChE) Inhibition:

Certain this compound derivatives have been identified as potent acetylcholinesterase inhibitors, a key strategy in the management of Alzheimer's disease.[4][17]

SAR for AChE Inhibition:

-

Benzylpiperidine Moiety: In some series, a benzylpiperidine moiety attached to the pyridazine ring via an ethylamino linker showed potent AChE inhibitory activity.[4]

-

Substitutions on the Pyridazine Ring: As mentioned earlier, lipophilic substituents at the C-5 position of the pyridazine ring enhance AChE inhibition.[4]

Table 3: Acetylcholinesterase Inhibitory Activity of Representative Pyridazine Analogs

| Compound ID | Structure | AChE IC50 (nM) | Reference |

| G | 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine | 120 | [4] |

| H | 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine | 21 | [4] |

| I | Indenopyridazine derivative | 10 | [4] |

Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition Assay

This is a widely used colorimetric assay to measure AChE activity and screen for inhibitors.[13][18][19][20]

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compounds.

-

Assay Setup (96-well plate):

-

Blank: Buffer + DTNB + Substrate

-

Control (100% activity): Buffer + AChE enzyme + DTNB + Vehicle

-

Test Sample: Buffer + AChE enzyme + DTNB + Test compound

-

-

Pre-incubation: Add buffer, enzyme, DTNB, and the test compound or vehicle to the wells and pre-incubate.

-

Reaction Initiation: Add the substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color is produced from the reaction of thiocholine (the product of acetylcholine hydrolysis) with DTNB.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition and the IC50 value for each test compound.

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of privileged structures in drug discovery. The systematic exploration of its structure-activity relationships has yielded a wealth of potent and selective modulators for a diverse range of biological targets. The key to unlocking the full potential of this scaffold lies in the judicious selection of substituents on the N4-position of the piperazine ring, which profoundly influences the resulting pharmacological profile.

Future research in this area should continue to leverage computational modeling and SAR data to design more potent and selective analogs. The exploration of novel substituents and the synthesis of libraries with greater structural diversity will undoubtedly lead to the discovery of new therapeutic agents for a multitude of diseases. The detailed methodologies and SAR insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and developing the next generation of innovative medicines.

References

-

Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. Available from: [Link]

-

Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues. PubMed Central. Available from: [Link]

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. Available from: [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central. Available from: [Link]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. Available from: [Link]

-

Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. Available from: [Link]

-

Role of pyridazine analogs as acetylcholinesterase inhibitor: An approach for management of alzheimer's disease. Eurasian Chemical Communications. Available from: [Link]

-

PI3K-AKT Signaling Pathway. Creative Diagnostics. Available from: [Link]

-

Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. Acta Scientific. Available from: [Link]

-

Bis-Pyridazine Derivatives with Anticancer Activity. MDPI. Available from: [Link]

-

Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. PubMed. Available from: [Link]

-

Cholinesterase (ChE) Test Using Ellman's Photometric Method. ResearchGate. Available from: [Link]

-

New findings about Ellman's method to determine cholinesterase activity. PubMed. Available from: [Link]

-

Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI. Available from: [Link]

-

Research progress on the PI3K/AKT signaling pathway in gynecological cancer. PubMed Central. Available from: [Link]

-

A schematic representation of the PI3K/AKT signaling pathway and its... ResearchGate. Available from: [Link]

-

PI3K-Akt signaling pathway. Cusabio. Available from: [Link]

-

Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][15][18]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. National Institutes of Health. Available from: [Link]

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. FULIR. Available from: [Link]

-

Technical Manual Rat Dopamine Receptor D4 (DRD4) ELISA Kit • Catalogue Code: RTDL00310. Assay Genie. Available from: [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. PubMed. Available from: [Link]

-

Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. PubMed. Available from: [Link]

-

Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. PubMed Central. Available from: [Link]

-

Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available from: [Link]

-

Exploring the untapped pharmacological potential of imidazopyridazines. PubMed Central. Available from: [Link]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cusabio.com [cusabio.com]

- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 10. Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bio-protocol.org [bio-protocol.org]

- 16. scribd.com [scribd.com]

- 17. echemcom.com [echemcom.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of 3-Piperazin-1-yl-pyridazine and Its Derivatives: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic profile of the 3-piperazin-1-yl-pyridazine scaffold, a privileged core structure in modern medicinal chemistry. While specific, publicly available pharmacokinetic data for the parent molecule, this compound, is limited, this document synthesizes findings from a range of its biologically active derivatives to construct a predictive and informative profile.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of this important class of compounds. Methodologies for critical pharmacokinetic experiments are detailed, providing a framework for the evaluation of novel analogs.

Introduction: The Significance of the this compound Scaffold

The pyridazine nucleus is a prominent feature in a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, and cardiovascular effects.[2][3][4] The incorporation of a piperazine moiety at the 3-position has been a successful strategy in drug discovery, often enhancing potency and modulating physicochemical properties to achieve desirable pharmacokinetic profiles.[5][6] Understanding the ADME properties of the core this compound structure is therefore of paramount importance for the rational design of new therapeutic agents. This guide will explore the key pharmacokinetic parameters and the experimental workflows used to determine them, drawing on data from various derivatives to illuminate the behavior of the parent scaffold.

Absorption: Gateway to Systemic Circulation

The oral bioavailability of a drug candidate is a critical determinant of its therapeutic potential. For the this compound series, absorption is influenced by factors such as aqueous solubility, intestinal permeability, and first-pass metabolism.

Physicochemical Properties Influencing Absorption

The basic nature of the piperazine ring suggests that the ionization state of these compounds, and thus their solubility and permeability, will be pH-dependent.

| Property | Predicted Value/Characteristic | Implication for Absorption |

| pKa | The piperazine moiety imparts basicity; pKa is crucial for solubility and permeability. | Higher pKa may lead to better solubility in the acidic gastric environment but potentially lower permeability across the intestinal membrane. |

| LogP/LogD | Generally, these compounds are moderately lipophilic. | A balanced LogP is essential for both aqueous solubility and membrane permeability. |

| Aqueous Solubility | Variable, dependent on the specific substituents. | Adequate solubility is a prerequisite for absorption. |

Experimental Protocol: In Vitro Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive intestinal absorption.

Methodology:

-

Preparation of Donor Plate: A solution of the test compound (e.g., 10 mM in DMSO) is diluted in a buffer solution at a relevant intestinal pH (e.g., pH 6.5) to a final concentration of 100 µM.

-

Preparation of Acceptor Plate: The wells of a 96-well filter plate are coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane. The acceptor wells are then filled with a buffer solution (e.g., pH 7.4).

-

Assay Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a specified period (e.g., 4-16 hours).

-

Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

-

Calculation of Permeability Coefficient (Pe): The Pe is calculated using the following equation:

where C_A is the concentration in the acceptor well, C_eq is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.

Distribution: Reaching the Target

Following absorption, a drug is distributed throughout the body. Key parameters governing distribution include plasma protein binding and tissue penetration. For some derivatives of this compound, central nervous system (CNS) penetration has been a desirable feature.[7]

Plasma Protein Binding (PPB)

The extent of binding to plasma proteins, primarily albumin and α1-acid glycoprotein, influences the free fraction of the drug available to exert its pharmacological effect.

Experimental Protocol: Equilibrium Dialysis for PPB Determination

Methodology:

-

Preparation of Dialysis Unit: A semi-permeable membrane separates two chambers of a dialysis unit.

-

Sample Addition: Plasma is added to one chamber, and a buffer solution containing the test compound is added to the other.

-

Incubation: The unit is incubated at 37°C until equilibrium is reached (typically 4-24 hours).

-

Quantification: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

-

Calculation of Fraction Unbound (fu):

Metabolism: Biotransformation and Clearance

Metabolism is a major route of elimination for many xenobiotics, including piperazinyl-pyridazine derivatives. In vitro studies with liver microsomes have shown that some compounds in this class can suffer from rapid intrinsic clearance.[8]

Major Metabolic Pathways

For piperazin-1-ylpyridazines, likely metabolic transformations include:

-

Oxidation: Hydroxylation of the aromatic rings and oxidation of the piperazine nitrogen are common metabolic pathways.[9]

-

N-dealkylation: Cleavage of substituents on the piperazine ring.

The pyridazine ring itself appears to be relatively stable to metabolic degradation.[9]

Cytochrome P450 (CYP) Involvement and Inhibition

The potential for drug-drug interactions is a critical aspect of drug development. Assessing the inhibitory potential of new chemical entities against major CYP isoforms (e.g., CYP3A4, 2D6, 2C9) is standard practice.[10][11] While specific data for this compound is not available, the presence of nitrogen-containing heterocycles can sometimes lead to CYP inhibition.[12]

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

Methodology:

-

Incubation Mixture: The test compound (e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL) and a NADPH-regenerating system in a phosphate buffer at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS.

-

Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the line gives the rate constant of elimination (k).

-

Calculation of In Vitro Half-Life (t½) and Intrinsic Clearance (CLint):

Visualization of Metabolic Stability Workflow

Caption: Experimental workflow for determining in vitro metabolic stability.

Excretion: The Final Elimination

The primary route of excretion for piperazine and its metabolites is via the urine.[13] It is plausible that this compound and its derivatives follow a similar elimination pathway.

In Vivo Pharmacokinetics: A Glimpse from Preclinical Models

While comprehensive in vivo data for the parent compound is lacking, studies on related structures provide valuable insights. For instance, a study on 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines reported attractive CNS penetration in rats, with a brain-to-plasma ratio (Kp) of 2.1.[7] Another study on a different pyridazine derivative in rats showed a half-life of 3.9 hours following intravenous administration.[14] These findings highlight that the pharmacokinetic profile can be significantly modulated by substitutions on the core scaffold.

Conclusion and Future Directions

The this compound scaffold remains a highly attractive starting point for the design of novel therapeutics. This guide has synthesized the available pharmacokinetic information, primarily from its derivatives, to provide a foundational understanding of its ADME properties. Future work should focus on the comprehensive pharmacokinetic characterization of the parent molecule to provide a more definitive baseline for structure-activity and structure-property relationship studies. Such data will be invaluable for guiding the optimization of lead compounds and accelerating the development of new medicines based on this versatile chemical core.

References

-

Llona-Minguez, S., et al. (2017). Structure-metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1553-1560. Available from: [Link].

-

SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available from: [Link].

-